Naphthalene-2,6-diyldimethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene-2,6-diyldimethanamine is an organic compound with the molecular formula C₁₂H₁₄N₂. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two methanamine groups attached to the 2 and 6 positions of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalene-2,6-diyldimethanamine can be synthesized through several methods. One common approach involves the reaction of 2,6-bis(bromomethyl)naphthalene with methenamine in the presence of a base such as sodium hydride. The reaction typically takes place in a solvent like triethylene glycol monomethyl ether (TEGME) under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Naphthalene-2,6-diyldimethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present on the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield naphthalene-2,6-dicarboxylic acid, while substitution reactions can produce halogenated or alkylated naphthalene derivatives .
Scientific Research Applications
Naphthalene-2,6-diyldimethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor to pharmaceuticals.
Industry: This compound is used in the development of fluorescent sensors and other advanced materials
Mechanism of Action
The mechanism of action of naphthalene-2,6-diyldimethanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, derivatives of this compound have been shown to inhibit enzymes like monoamine oxidase, which is involved in neurotransmitter metabolism . The compound’s effects are mediated through binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1,8-diyldimethanamine: Another derivative of naphthalene with methanamine groups at different positions.
Naphthalene-2,6-dicarboxylic acid: An oxidized form of naphthalene-2,6-diyldimethanamine.
Naphthalene-2,6-disulfonic acid: A sulfonated derivative of naphthalene.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications, such as the development of selective fluorescent sensors and advanced materials .
Properties
Molecular Formula |
C12H14N2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
[6-(aminomethyl)naphthalen-2-yl]methanamine |
InChI |
InChI=1S/C12H14N2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-6H,7-8,13-14H2 |
InChI Key |
PZGUGMOHZDKHMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CN)C=C1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.